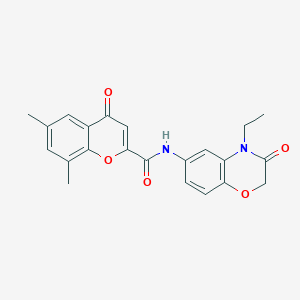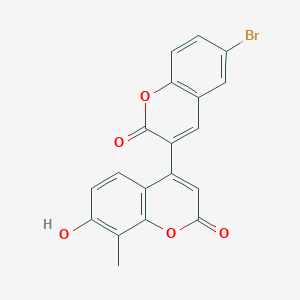![molecular formula C21H23N3O3 B11301147 2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11301147.png)
2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butylphenoxy group, an oxadiazole ring, and an acetamide moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-tert-butylphenol: This can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 4-tert-butylphenoxyacetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.
Synthesis of 5-(2-methylphenyl)-1,2,4-oxadiazole: This can be achieved by the cyclization of 2-methylbenzonitrile with hydrazine hydrate and subsequent oxidation.
Coupling Reaction: The final step involves the coupling of 4-tert-butylphenoxyacetic acid with 5-(2-methylphenyl)-1,2,4-oxadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-(4-tert-ブチルフェノキシ)-N-[5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。オキサジアゾール環は、酵素や受容体と相互作用することが知られており、その活性を阻害する可能性があります。フェノキシ基とアセトアミド基は、化合物の結合親和性と特異性に貢献している可能性があります。全体的に、この化合物は、細胞シグナル伝達経路の調節を通じてその効果を発揮し、所望の生物学的結果をもたらす可能性があります。
類似化合物との比較
類似化合物
2-(4-tert-ブチルフェノキシ)アセトアミド: フェノキシ基とtert-ブチル基を共有しますが、オキサジアゾール環がありません。
2-(4-tert-ブチルフェニル)-5-(4-ビフェニリル)-1,3,4-オキサジアゾール: オキサジアゾール環を含みますが、フェニル環に異なる置換基を持っています。
ユニークさ
2-(4-tert-ブチルフェノキシ)-N-[5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]アセトアミドは、その構造的特徴の組み合わせにより、特定の化学的および生物学的特性が付与されているため、ユニークです。オキサジアゾール環の存在と、tert-ブチルフェノキシ基とアセトアミド基の存在により、他の類似化合物とは異なり、用途においてより多用途なものになる可能性があります。
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-14-7-5-6-8-17(14)19-23-20(24-27-19)22-18(25)13-26-16-11-9-15(10-12-16)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,24,25) |
InChIキー |
SAJXPDOPAFSVFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11301065.png)

![N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301079.png)
![methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B11301084.png)
![N-(2-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11301095.png)
![2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11301109.png)

![3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11301117.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11301131.png)
methanone](/img/structure/B11301134.png)
![4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11301143.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11301144.png)
![N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11301149.png)
![2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11301151.png)
